tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate
CAS No.:
Cat. No.: VC18017068
Molecular Formula: C10H20F2N2O2
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20F2N2O2 |
|---|---|
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m1/s1 |
| Standard InChI Key | OAQPLTFQPYNSRA-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(F)F)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Introduction
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a carbamate compound that holds significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group and a difluoropentanamine moiety. Its molecular formula is not explicitly provided in the available sources, but it has a molar mass of approximately 238.28 g/mol and a CAS number of 1613552-03-6.
Synthesis
The synthesis of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves controlled conditions to optimize yield and purity. Reactions are often conducted in organic solvents like dichloromethane or acetonitrile under inert atmospheres to prevent moisture interference.
Mechanism of Action and Biological Activity
The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors. The amino group allows it to form hydrogen bonds with active sites on proteins, potentially inhibiting or modulating enzymatic activity. Compounds similar to this carbamate exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Stability and Solubility
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Stability: Stable under normal conditions but may decompose under extreme pH levels or high temperatures.
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Solubility: More soluble in organic solvents due to the presence of the tert-butyl group.
Research Applications
This compound is utilized in research settings for its potential biological activities. It can participate in various chemical reactions to generate derivatives with altered pharmacological properties.
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